![molecular formula C21H21N3 B14308056 2,4,6-Triphenyl-1,3,5-triazinane CAS No. 113181-39-8](/img/structure/B14308056.png)
2,4,6-Triphenyl-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenyl-1,3,5-triazinane is a heterocyclic compound with the molecular formula C21H15N3. It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by phenyl groups. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-1,3,5-triazinane typically involves the cyclotrimerization of phenyl isocyanate. This reaction can be catalyzed by various agents, including Lewis acids and bases. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The reaction is typically carried out in solvent systems that facilitate the removal of by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triphenyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can yield partially hydrogenated triazine compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted triazines, hydrogenated triazines, and various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenyl-1,3,5-triazinane has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which 2,4,6-triphenyl-1,3,5-triazinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-1,3,5-triazine: A closely related compound with similar structural features but different reactivity.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in water treatment and as a precursor for various chemical syntheses.
Uniqueness: 2,4,6-Triphenyl-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
113181-39-8 | |
Molekularformel |
C21H21N3 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,4,6-triphenyl-1,3,5-triazinane |
InChI |
InChI=1S/C21H21N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,19-24H |
InChI-Schlüssel |
YTULWOBJDAZFHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.